molecular formula C18H17N3O2S B15106310 6-cyclopropyl-3-methyl-N-[3-(methylsulfanyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-methyl-N-[3-(methylsulfanyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B15106310
M. Wt: 339.4 g/mol
InChI Key: QUPCUPNTHPPARG-UHFFFAOYSA-N
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Description

6-cyclopropyl-3-methyl-N-[3-(methylsulfanyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of oxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and a methylsulfanylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-3-methyl-N-[3-(methylsulfanyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the oxazolo[5,4-b]pyridine core and the subsequent introduction of the cyclopropyl, methyl, and methylsulfanylphenyl groups. Common synthetic routes may include:

    Formation of the Oxazolo[5,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and elevated temperatures.

    Introduction of Functional Groups: The cyclopropyl, methyl, and methylsulfanylphenyl groups can be introduced through various reactions, such as alkylation, sulfonation, and cyclopropanation, using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-3-methyl-N-[3-(methylsulfanyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological processes and interactions, particularly those involving sulfur-containing compounds.

    Medicine: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-3-methyl-N-[3-(methylsulfanyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites, affecting their catalytic activity.

    Interaction with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

    Modulation of Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

6-cyclopropyl-3-methyl-N-[3-(methylsulfanyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    Oxazolo[5,4-b]pyridines: These compounds share the same core structure but differ in the functional groups attached, leading to variations in their chemical properties and applications.

    Cyclopropyl-containing Compounds: Compounds with cyclopropyl groups often exhibit unique reactivity and stability, making them valuable in various chemical and pharmaceutical applications.

    Sulfur-containing Compounds: The presence of sulfur in the compound contributes to its distinct chemical properties, such as its ability to undergo oxidation and reduction reactions.

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

6-cyclopropyl-3-methyl-N-(3-methylsulfanylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H17N3O2S/c1-10-16-14(9-15(11-6-7-11)20-18(16)23-21-10)17(22)19-12-4-3-5-13(8-12)24-2/h3-5,8-9,11H,6-7H2,1-2H3,(H,19,22)

InChI Key

QUPCUPNTHPPARG-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC(=CC=C4)SC

Origin of Product

United States

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